Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
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Overview
Description
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁F₃O₂. It is a derivative of acrylic acid and contains a trifluoromethyl group attached to a phenyl ring.
Scientific Research Applications
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3-(trifluoromethyl)phenyl)acrylic acid.
Reduction: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exerts its effects depends on its specific application. In drug design, the trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds. The molecular targets and pathways involved vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(3-(Trifluoromethyl)phenyl)acrylic acid: The carboxylic acid analog of this compound.
Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate: Similar compound with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEFFHZPTOFBED-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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